molecular formula C8H9NO3 B2994366 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol CAS No. 153332-63-9

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol

Cat. No.: B2994366
CAS No.: 153332-63-9
M. Wt: 167.164
InChI Key: SRRMBVYNKSMVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is a bicyclic heterocyclic compound featuring a fused dioxane and pyridine ring system with a hydroxymethyl (-CH2OH) substituent at the 2-position. Its synthesis typically involves the reduction of a precursor carbonyl group, as inferred from related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-6-5-11-8-7(12-6)2-1-3-9-8/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRMBVYNKSMVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)N=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153332-63-9
Record name (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxinopyridine ring system. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key steps involve the cyclization of precursors and subsequent reduction, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

Unfortunately, the search results do not contain information regarding the applications of "(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol". However, they do provide information on similar compounds, which may be relevant.

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: This is a heterocyclic compound with the formula C8H7NO3C_8H_7NO_3 and a molecular weight of 165.15 g/mol.

Scientific Research Applications:

  • Chemistry: It is used as a building block for synthesizing complex molecules.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for potential use in drug development because of its unique structure.
  • Industry: It is utilized in developing new materials and chemical processes.

The mechanism of action for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde depends on its interaction with specific molecular targets and can interact with enzymes and receptors, modulating their activity. The dioxin and pyridine rings allow for versatile binding interactions, which can affect various biochemical pathways.

{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride: This is another organic compound with the chemical formula C8H10ClNO3C_8H_{10}ClNO_3 and a molecular weight of 203.62 .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Comparison with Positional Isomers and Structural Analogs

Positional Isomers

(a) (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (CAS 615568-23-5)
  • Structure : Differs in the position of the hydroxymethyl group (6-yl vs. 2-yl).
  • Properties: Molecular formula: C8H9NO3 (same as 2-yl isomer).
  • Applications : Used in the synthesis of antimicrobial surfactants when functionalized at the 7-position .
(b) (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol)
  • Structure : Features a hydroxyl (-OH) group at the 7-position.
  • Properties: Molecular formula: C7H7NO3. Reactivity: The hydroxyl group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor for sulfonamide derivatives (e.g., Etavopivat, a pharmaceutical compound) .
Table 1: Comparison of Positional Isomers
Property 2-yl Methanol 6-yl Methanol 7-ol Derivative
Molecular Formula C8H9NO3 C8H9NO3 C7H7NO3
Functional Group -CH2OH (2-position) -CH2OH (6-position) -OH (7-position)
Key Applications Synthetic intermediate Antimicrobial agents Pharmaceutical synthesis
References

Structural Analogs with Modified Ring Systems

(a) (3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol
  • Structure : Replaces the pyridine ring with a naphtho-dioxin system.
(b) [1,4]Oxathiino[2,3-d]pyrimidines
  • Structure : Incorporates a sulfur atom and pyrimidine ring.
  • Reactivity : The sulfur atom introduces nucleophilic sites, enabling diverse functionalization (e.g., for antiviral or anticancer agents) .
Table 2: Comparison with Modified Ring Systems
Compound Key Structural Feature Potential Applications
Naphtho-dioxin methanol derivative Naphthalene-fused dioxin Fluorescent probes
[1,4]Oxathiino[2,3-d]pyrimidines Sulfur-containing pyrimidine Antiviral/anticancer research
References

Reactivity and Functionalization

  • The 2-yl methanol’s hydroxymethyl group is sterically accessible, favoring esterification or oxidation to aldehydes.
  • In contrast, the 7-ol derivative’s hydroxyl group is more acidic, enabling sulfonation or etherification .

Biological Activity

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol, also known by its CAS number 153332-63-9, is a compound with significant biological activity that has been the subject of various research studies. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 181.17 g/mol
  • CAS Number : 153332-63-9

The compound features a dioxin ring fused with a pyridine moiety, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance:

  • Case Study : A molecular docking study indicated that the compound binds effectively to various protein targets associated with cancer progression. The IC₅₀ values for some derivatives ranged from 0.25 μM to 0.54 μM against NPM1-ALK and cRAF kinases, indicating potent inhibitory effects .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests revealed that it possesses moderate to strong inhibitory effects against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results suggest potential applications in treating bacterial infections .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

Research Findings

A systematic review of literature reveals various studies focusing on the biological evaluation of this compound:

  • A study published in MDPI highlighted the synthesis and evaluation of derivatives showing dual inhibition against specific kinases with promising IC₅₀ values .
  • Another research article reported that certain derivatives exhibited significant cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines .

Q & A

Q. What are the recommended synthetic routes for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol, and how can reaction conditions be optimized?

A two-step approach is often employed:

Ring formation : Utilize Corey–Chaykovsky epoxidation or similar strategies to construct the 1,4-dioxane ring fused to pyridine. For example, reaction of a diol precursor with a pyridine derivative under acidic or oxidative conditions .

Functionalization : Introduce the methanol group via nucleophilic substitution or oxidation of a methylene intermediate (e.g., using Jones reagent or TEMPO-mediated oxidation).
Optimization : Adjust catalysts (e.g., Pd/C for hydrogenation ), solvent polarity (DMF vs. DCM ), and temperature (microwave irradiation for accelerated kinetics ). Monitor purity via HPLC at each step.

Q. How can the structure of this compound be rigorously characterized?

Combine spectroscopic and crystallographic methods:

  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR, focusing on the dioxane protons (δ 4.0–5.0 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode) with <2 ppm error.
  • X-ray Diffraction : Resolve stereochemistry and ring conformation, particularly for the dioxane-pyridine fusion .

Q. What solvents and conditions stabilize this compound during storage?

  • Solvent : Use anhydrous DCM or methanol to prevent hydrolysis of the dioxane ring.
  • Temperature : Store at –20°C under inert gas (N2_2) to avoid oxidation of the methanol group.
  • Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ring-opening or oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxane-pyridine fused system?

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
  • Mechanistic Insights : Simulate ring-opening reactions under acidic conditions; compare activation energies for dioxane vs. pyridine ring cleavage .
  • Docking Studies : If bioactive, predict binding affinities to targets (e.g., enzymes with dioxane-binding pockets) using AutoDock Vina .

Q. How to resolve contradictions in reported spectral data for derivatives of this compound?

  • Case Study : If 1H^1H-NMR signals for the dioxane protons vary between studies, consider:
    • Tautomerism : Check for pH-dependent equilibria (e.g., hemiketal formation).
    • Solvate Effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3 .
    • Dynamic NMR : Use variable-temperature experiments to detect conformational exchange .

Q. What strategies mitigate side reactions during functionalization of the methanol group?

  • Protection/Deprotection : Temporarily protect the –OH group as a TBS ether to avoid undesired esterification or oxidation during pyridine substitution .
  • Catalytic Control : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (Xantphos) to suppress β-hydride elimination .

Q. How to design a SAR study for bioactivity optimization?

  • Scaffold Modifications : Synthesize analogs with:
    • Ring substitutions : Introduce electron-withdrawing groups (F, CF3_3) to the pyridine ring to enhance metabolic stability .
    • Methanol replacement : Test –CH2 _2SH or –CH2 _2NH2_2 for improved target binding .
  • Assay Design : Use enzyme inhibition assays (IC50_{50}) and ADME profiling (microsomal stability, LogP) to prioritize leads .

Methodological Notes

  • Synthetic Challenges : The dioxane ring’s strain may lead to side products during alkylation; optimize steric bulk in reagents to minimize this .
  • Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., naphthodioxin derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.